molecular formula C6H7N B074743 2,4-Hexadienenitrile CAS No. 1516-01-4

2,4-Hexadienenitrile

Cat. No.: B074743
CAS No.: 1516-01-4
M. Wt: 93.13 g/mol
InChI Key: NYKHMTWWXWMMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Hexadienenitrile is an organic compound with the molecular formula C₆H₇N It is characterized by the presence of a nitrile group (-CN) attached to a hexadiene backbone, which consists of a six-carbon chain with two double bonds at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Hexadienenitrile can be synthesized through several methods. One common approach involves the dehydration of 2,4-hexadienoic acid using reagents such as phosphorus pentachloride or thionyl chloride. The reaction typically proceeds under reflux conditions, yielding this compound in good yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydration of 2,4-hexadienoic acid using solid acid catalysts. This method offers advantages in terms of scalability and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Hexadienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The double bonds in the hexadiene backbone can participate in electrophilic addition reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Hexadienenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Hexadienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The nitrile group can participate in nucleophilic addition reactions, while the double bonds can undergo electrophilic addition. These interactions can affect various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

    2,4-Hexadienoic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.

    2,4-Hexadiene: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    2,4-Pentadienenitrile: Shorter carbon chain, affecting its chemical properties and reactivity.

Properties

CAS No.

1516-01-4

Molecular Formula

C6H7N

Molecular Weight

93.13 g/mol

IUPAC Name

hexa-2,4-dienenitrile

InChI

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-5H,1H3

InChI Key

NYKHMTWWXWMMHN-UHFFFAOYSA-N

SMILES

CC=CC=CC#N

Isomeric SMILES

C/C=C/C=C/C#N

Canonical SMILES

CC=CC=CC#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Hexadienenitrile
Reactant of Route 2
2,4-Hexadienenitrile
Reactant of Route 3
2,4-Hexadienenitrile
Reactant of Route 4
2,4-Hexadienenitrile
Reactant of Route 5
2,4-Hexadienenitrile
Reactant of Route 6
2,4-Hexadienenitrile
Customer
Q & A

Q1: What are the neurological effects of 2,4-Hexadienenitrile exposure in rats?

A: Studies show that this compound induces a distinct motor syndrome in rats, characterized by faltering movements and decreased stride length . This is different from the ECC syndrome (excitation with circling and choreiform movements) induced by nitriles like IDPN, allylnitrile, and cis-crotononitrile. Further investigation revealed that this compound, unlike the aforementioned nitriles, does not cause vestibular hair cell degeneration. Instead, it leads to selective neuronal degeneration in the inferior olive and piriform cortex, which likely explains the observed motor deficits .

Q2: Can this compound be used in chemical synthesis?

A: Yes, this compound can be used as a reagent in organic synthesis. One example is its reaction with (-Cyclopentadienyl)bis(ethylene)cobalt (Jonas reagent) . This reaction was intended to synthesize a cobalt oxime sandwich complex, but instead yielded (-cyclopentadienyl)(this compound)cobalt. This highlights the potential for this compound to participate in unexpected reactions, leading to novel compounds .

Q3: How does the structure of this compound relate to its reactivity?

A3: this compound possesses a conjugated diene system along with a nitrile group. This structure allows it to participate in a variety of reactions, including Diels-Alder reactions and nucleophilic additions. Additionally, the electron-withdrawing nature of the nitrile group can influence the reactivity of the diene system, making it susceptible to attack by nucleophiles. Further research is needed to fully understand the structure-activity relationship of this compound and its derivatives.

Q4: Are there safety concerns associated with handling this compound?

A: Given its demonstrated neurotoxicity in animal models , this compound should be handled with extreme caution. Appropriate personal protective equipment, including gloves and respiratory protection, should be used at all times. It is crucial to work in a well-ventilated area and avoid skin or eye contact. In case of accidental exposure, seek immediate medical attention.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.